Bufenadrine
Description
Significance of Bufenadrine (B1619001) in Contemporary Pharmacological Research
While this compound never reached clinical practice, it holds a place of significance in pharmacological research, primarily as a case study in stereoselectivity and drug metabolism. The differential toxicity between its optical isomers, or enantiomers, serves as a stark reminder of how the three-dimensional structure of a molecule can dramatically influence its biological activity and safety profile. This has had lasting implications for drug development, emphasizing the importance of studying individual stereoisomers of chiral drugs.
Evolution of Research Perspectives on the Chemical Compound
The research trajectory of this compound exemplifies a common narrative in pharmacology. Initial research likely focused on its potential therapeutic benefits, exploring its efficacy in preclinical models of allergies, motion sickness, and Parkinson's disease. This optimism was curtailed by the pivotal discovery of its liver toxicity. Consequently, the research perspective evolved from one of therapeutic exploration to one of toxicological investigation. The focus shifted to understanding the metabolic pathways that led to the toxic effects and identifying the specific enantiomer responsible. This evolution underscores the critical role of toxicology in the drug development pipeline and the ongoing quest to design safer, more effective medications.
Detailed Research Findings
A key study that defined the scientific understanding of this compound's limitations was published in 1972 by Hespe, Mulder, and van Eeken. Their research in rats demonstrated the stereoselective nature of this compound's liver toxicity. The study revealed that the (-)-enantiomer of this compound was responsible for the observed hepatotoxic effects, while the (+)-enantiomer was largely devoid of this toxicity. This finding was crucial in explaining the adverse effects seen in earlier animal studies and ultimately led to the cessation of its development.
Below are interactive data tables summarizing the known properties of this compound and the typical preclinical models used to evaluate compounds with its intended therapeutic actions.
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-[(2-tert-butylphenyl)-phenylmethoxy]-N,N-dimethylethanamine |
| Molecular Formula | C21H29NO |
| Molar Mass | 311.469 g·mol−1 wikipedia.org |
| Developmental Code | B.S. 6534 wikipedia.org |
Preclinical Models for Evaluating this compound's Intended Activities
| Therapeutic Area | Preclinical Model Type | Examples |
|---|---|---|
| Antihistaminic | In vitro | Histamine (B1213489) H1 receptor binding assays nih.gov |
| In vivo | Histamine-induced bronchoconstriction in guinea pigs | |
| Antiemetic | In vivo | Cisplatin-induced emesis in ferrets or dogs nih.gov |
| In vivo | Motion-induced emesis in shrews | |
| Antiparkinsonian | In vivo | 6-hydroxydopamine (6-OHDA)-lesioned rat model nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
33431-11-7 |
|---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2-[(2-tert-butylphenyl)-phenylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H29NO/c1-21(2,3)19-14-10-9-13-18(19)20(23-16-15-22(4)5)17-11-7-6-8-12-17/h6-14,20H,15-16H2,1-5H3 |
InChI Key |
OGNRRAFRDFGFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Bufenadrine and Its Analogues
Established Synthetic Pathways for Bufenadrine (B1619001) Core Structure
The traditional synthesis of the this compound core structure is analogous to the well-established methods for preparing diphenhydramine (B27) and its analogues. These pathways typically revolve around the formation of the key ether linkage. One of the most common and historically significant methods involves the reaction of a substituted benzhydryl halide with an aminoalkanol.
A plausible and established pathway for the synthesis of this compound, which is chemically named 2-[(2-tert-butylphenyl)-phenylmethoxy]-N,N-dimethylethanamine, would involve the following key steps:
Grignard Reaction: The synthesis of the requisite diarylmethanol intermediate, (2-tert-butylphenyl)phenylmethanol, is a critical first step. This is typically achieved via a Grignard reaction. Phenylmagnesium bromide, prepared from bromobenzene (B47551) and magnesium, is reacted with 2-tert-butylbenzaldehyde. The aldehyde itself can be synthesized from 2-tert-butyltoluene through oxidation.
Halogenation: The resulting (2-tert-butylphenyl)phenylmethanol is then converted to its corresponding halide, typically a bromide or chloride, to activate it for nucleophilic substitution. This is often accomplished using a halogenating agent such as thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).
Williamson Ether Synthesis: The final step is a Williamson ether synthesis, where the (2-tert-butylphenyl)phenylmethyl halide is reacted with 2-(dimethylamino)ethanol in the presence of a base to deprotonate the alcohol. The resulting alkoxide then displaces the halide in an SN2 reaction to form the this compound molecule.
An alternative, yet equally established, pathway involves reversing the roles of the nucleophile and electrophile:
Preparation of the Aminoethyl Halide: 2-(dimethylamino)ethanol is converted to a halide, for instance, 2-(dimethylamino)ethyl chloride, often by reaction with thionyl chloride.
Alkoxide Formation: The (2-tert-butylphenyl)phenylmethanol is deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide.
Nucleophilic Substitution: The alkoxide then reacts with the 2-(dimethylamino)ethyl halide to form the ether linkage of this compound.
Novel Chemical Synthesis Strategies for this compound Derivatives
While the classical methods are reliable, modern organic synthesis strives for greater efficiency, sustainability, and the ability to generate diverse derivatives, including specific stereoisomers.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several greener strategies can be envisioned.
One significant advancement is the use of "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This methodology allows for the direct N-alkylation of amines with alcohols, producing water as the only byproduct. For the synthesis of diarylmethylpiperazine drugs, a class to which this compound analogues belong, this approach replaces the use of harmful alkyl halides with more readily available and less toxic alcohols. google.com A potential green synthesis of a this compound analogue could involve the reaction of piperazine (B1678402) with (2-tert-butylphenyl)phenylmethanol using a suitable transition metal catalyst, such as one based on iridium or ruthenium. google.com This would circumvent the need to prepare the benzhydryl halide, reducing waste and improving atom economy.
The use of greener solvents is another key aspect. Traditional Williamson ether syntheses often employ volatile organic solvents (VOCs) like toluene (B28343) or THF. Research into greener alternatives, such as supercritical CO2, water, or bio-based solvents, is an active area that could be applied to this compound synthesis to reduce its environmental footprint. researchgate.net Furthermore, solvent-free reaction conditions, where the reactants themselves act as the solvent, can significantly reduce waste. nih.gov
Table 1: Comparison of Classical vs. Green Synthetic Approaches for a this compound Analogue
| Feature | Classical Synthesis (Williamson Ether) | Green Synthesis (Borrowing Hydrogen) |
| Alkylating Agent | Benzhydryl Halide | Benzhydryl Alcohol |
| Byproduct | Salt (e.g., NaBr) | Water |
| Atom Economy | Lower | Higher |
| Solvents | Often VOCs (Toluene, THF) | Potentially greener solvents or solvent-free |
| Hazard Profile | Use of halogenating agents and alkyl halides | Use of less toxic alcohols |
Enantioselective Synthesis of this compound Stereoisomers
This compound possesses a chiral center at the carbon atom of the benzhydryl group. Consequently, it exists as a pair of enantiomers. Since the biological activity of enantiomers can differ significantly, the ability to synthesize each stereoisomer selectively is of high importance in medicinal chemistry.
The enantioselective synthesis of diarylmethyl ethers and related compounds can be approached in several ways. One strategy involves the asymmetric reduction of the corresponding ketone, (2-tert-butylphenyl)phenyl ketone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation, employing chiral catalysts such as those based on rhodium or ruthenium with chiral ligands.
Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation. While not directly applicable to the ether synthesis of this compound, related methodologies for the enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles have been developed using this approach, which could potentially be adapted for the synthesis of chiral this compound precursors. google.com
Furthermore, the enantioselective synthesis of highly strained, substituted o,m,o,p-tetraphenylenes has been achieved via cationic Rh(I)/(R)-H8-BINAP complex-catalyzed chemo-, regio-, and enantioselective intermolecular cross-[2+2+2] cycloaddition. mdpi.com While a different class of molecule, this demonstrates the power of modern catalytic methods to achieve high enantioselectivity in complex systems, which could inspire strategies for this compound.
The separation of the racemic mixture of this compound into its individual enantiomers is also a viable approach. Chiral chromatography, using a chiral stationary phase, is a common method for resolving enantiomers. This technique relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to their separation.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and costs. For the established synthetic pathways of this compound, several parameters can be fine-tuned.
In the Williamson ether synthesis step, the choice of base, solvent, and temperature plays a significant role. Stronger bases, such as sodium hydride, can lead to faster reaction rates but may also promote side reactions. Milder bases, like potassium carbonate, might require higher temperatures or longer reaction times but can offer better selectivity.
The solvent can influence the reaction rate and selectivity through its polarity and ability to solvate the ions involved. Polar aprotic solvents like DMF or DMSO are often effective for SN2 reactions. Phase-transfer catalysts can be employed in two-phase systems (e.g., an aqueous and an organic phase) to facilitate the reaction between the water-soluble alkoxide and the organic-soluble halide, which can simplify the workup procedure.
For the Grignard reaction, careful control of temperature and the slow addition of the electrophile are essential to prevent side reactions, such as the formation of biphenyl (B1667301) from the Grignard reagent itself. The purity of the magnesium and the dryness of the solvent are also critical for achieving high yields.
In the context of novel synthetic strategies, catalyst optimization is paramount. For a borrowing hydrogen reaction, the choice of the metal center (e.g., Ir, Ru, Rh), the ligand, and the catalyst loading are all critical parameters that need to be screened to achieve optimal performance. The reaction temperature and the method of water removal (if necessary) also need to be carefully controlled.
Table 2: Parameters for Optimization in this compound Synthesis
| Reaction Step | Key Parameters for Optimization |
| Grignard Reaction | Purity of Magnesium, Solvent (e.g., THF, diethyl ether), Temperature, Rate of Addition |
| Halogenation | Halogenating Agent (e.g., SOCl2, PBr3), Temperature, Solvent |
| Williamson Ether Synthesis | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF), Temperature, Phase-Transfer Catalyst |
| Borrowing Hydrogen (Green) | Catalyst (Metal, Ligand), Catalyst Loading, Temperature, Solvent, Water Removal |
By systematically varying these parameters, a robust and efficient synthesis of this compound and its analogues can be developed.
Structure Activity Relationship Sar Studies of Bufenadrine
Methodologies for Systematic SAR Determination of Bufenadrine (B1619001) Analogues
To systematically explore the SAR of this compound, a multi-pronged approach integrating rational design and combinatorial chemistry would be essential.
Rational drug design for this compound analogues would be guided by its known biological targets and its structural similarity to other pharmacologically active compounds. The process would involve the targeted synthesis of specific derivatives to probe the importance of each structural component. Key principles would include:
Isosteric and Bioisosteric Replacements: Systematically replacing functional groups with others that have similar steric or electronic properties to understand their contribution to activity. For instance, the ether oxygen could be replaced with a sulfur atom (thioether) or a methylene (B1212753) group to assess the role of the oxygen's electronegativity and hydrogen bonding capacity.
Conformational Restriction: Introducing elements of rigidity, such as fusing the two phenyl rings or incorporating double bonds, can help to identify the bioactive conformation of the molecule.
Homologation: Systematically increasing the length of the ethyl chain in the N,N-dimethylethoxyamine moiety would help to determine the optimal distance between the ether oxygen and the basic nitrogen for target interaction.
Combinatorial chemistry offers a powerful tool for rapidly generating a large library of this compound analogues for high-throughput screening. nih.gov This approach would involve the parallel synthesis of compounds with diverse substituents on the phenyl rings and variations in the amino group. A hypothetical combinatorial library could be constructed by reacting a core this compound scaffold with a variety of building blocks. This method allows for the exploration of a vast chemical space to identify novel derivatives with potentially enhanced activity or selectivity. rsc.org
Elucidation of Key Structural Motifs for Biological Activity of this compound
Based on the general structure of this compound, several key motifs can be identified as likely contributors to its biological activity:
The Diphenylmethyl Moiety: The two phenyl rings provide a large, lipophilic surface area, which is often crucial for binding to hydrophobic pockets within biological targets. The relative orientation of these rings is likely a key determinant of binding affinity.
The Ether Linkage: The ether oxygen introduces a polar element and a potential hydrogen bond acceptor site. Its flexibility allows the diphenylmethyl and the aminoethoxy groups to adopt various spatial arrangements.
The N,N-Dimethylethoxyamine Moiety: The tertiary amine is basic and would be protonated at physiological pH, allowing for ionic interactions with acidic residues in a target protein. The N,N-dimethyl substitution influences the basicity and lipophilicity of this group.
A hypothetical table of this compound analogues and their predicted impact on activity is presented below, based on general SAR principles.
| Compound | Modification | Predicted Impact on Activity |
| This compound | - | Baseline |
| Analogue 1 | Replacement of one phenyl ring with a cyclohexyl ring | Likely decrease in activity due to loss of aromatic interactions. |
| Analogue 2 | Substitution on the phenyl rings (e.g., with halogens, alkyl, or alkoxy groups) | Could increase or decrease activity depending on the position and nature of the substituent, affecting lipophilicity and electronic properties. |
| Analogue 3 | Replacement of the ether oxygen with a sulfur atom | May alter binding affinity and metabolic stability. |
| Analogue 4 | Variation of the N-alkyl groups (e.g., N,N-diethyl, N-methyl-N-ethyl) | Could modulate basicity and steric interactions at the binding site. |
| Analogue 5 | Lengthening or shortening of the ethyl chain | Would alter the distance between the ether and amine functionalities, potentially impacting optimal binding geometry. |
Impact of Chemical Substituents on the Pharmacological Profile of this compound Derivatives
The nature and position of substituents on the phenyl rings of this compound would be expected to have a profound impact on its pharmacological profile.
Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, amino) on the phenyl rings would alter the electron density of the aromatic system and the pKa of the tertiary amine, which could influence binding affinity and metabolic stability.
Steric Effects: The size and shape of substituents would affect how the molecule fits into its binding site. Bulky substituents could either enhance binding by filling a hydrophobic pocket or hinder it through steric clashes.
The following table outlines the potential effects of different substituents on the phenyl rings of this compound.
| Substituent Type | Example | Potential Effect on Pharmacological Profile |
| Halogen | -F, -Cl, -Br | Increases lipophilicity; can participate in halogen bonding. |
| Alkyl | -CH3, -C2H5 | Increases lipophilicity; can provide additional hydrophobic interactions. |
| Alkoxy | -OCH3, -OC2H5 | Can act as a hydrogen bond acceptor; influences electronic properties. |
| Hydroxyl | -OH | Increases polarity; can act as a hydrogen bond donor and acceptor. |
| Nitro | -NO2 | Strong electron-withdrawing group; increases polarity. |
Computational Tools in this compound SAR Analysis and Prediction
In the absence of extensive experimental data, computational tools would be invaluable for predicting the SAR of this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to build predictive models. mdpi.com These models would correlate the 3D structural features of a series of this compound analogues with their biological activity, allowing for the prediction of the activity of novel, untested compounds.
Molecular Docking: If the 3D structure of a biological target for this compound is known, molecular docking simulations can be used to predict the binding mode and affinity of different analogues. This would provide insights into the key interactions driving binding and guide the design of more potent inhibitors.
Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be generated. This model represents the essential 3D arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new potential hits.
Molecular and Cellular Pharmacological Investigations of Bufenadrine
Cellular Pathway Modulation by Bufenadrine (B1619001)
The modulation of cellular pathways by this compound is centered on its interaction with GPCRs.
G-Protein Coupled Receptor (GPCR) Interactions with this compound
As an antihistamine and anticholinergic, this compound's principal targets are the histamine (B1213489) H1 receptors and muscarinic acetylcholine receptors, both of which are members of the GPCR superfamily. wikipedia.orghealthline.com
Ligand-Receptor Interaction Dynamics and Conformational Changes Induced by this compound
Detailed studies on the specific ligand-receptor interaction dynamics and conformational changes induced by this compound are not available. In general, antagonists bind to GPCRs and stabilize an inactive conformational state of the receptor. This prevents the conformational changes necessary for G-protein coupling and subsequent signal transduction. The binding is typically reversible and competitive with the endogenous agonist (histamine or acetylcholine). The affinity and dissociation kinetics of this compound for these receptors would determine its potency and duration of action, but these parameters have not been publicly documented.
Biased Agonism and Antagonism by this compound at Specific Receptors
The concept of biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. Conversely, biased antagonism refers to the selective blockade of one pathway. There are no studies available to suggest that this compound exhibits biased agonism or antagonism at either histamine H1 or muscarinic acetylcholine receptors. Characterizing a compound as a biased ligand requires specific and detailed in vitro signaling assays that have not been reported for this compound.
Ion Channel Modulation by this compound
Limited direct research has been conducted specifically on the interaction of this compound with various ion channels. As a derivative of diphenhydramine (B27), its pharmacological actions are primarily attributed to its antagonist activity at histamine H1 receptors and muscarinic acetylcholine receptors. wikipedia.org However, the modulation of ion channels can be a secondary or off-target effect of many drugs, including some first-generation antihistamines.
First-generation H1-receptor antagonists, a class to which this compound belongs, are known to possess local anesthetic properties, which are often mediated by the blockade of voltage-gated sodium channels in nerve membranes. This action decreases the permeability of the neuronal membrane to sodium ions, thereby inhibiting the propagation of nerve impulses. While not definitively documented for this compound, this mechanism is a plausible area for its ion channel modulatory activity.
Furthermore, some antihistamines have been shown to influence potassium channels. The blockade of certain potassium channels, such as the human ether-à-go-go-related gene (hERG) channels, is a known mechanism for cardiotoxicity for some drugs in this class. Investigation into whether this compound interacts with these channels would be a critical aspect of a comprehensive safety and pharmacological profile.
Given the absence of specific studies on this compound, the following table is a hypothetical representation of potential ion channel interactions based on the known effects of related first-generation antihistamines.
| Ion Channel Target | Potential Effect of this compound | Implied Cellular Consequence |
| Voltage-Gated Sodium Channels | Inhibition | Decreased neuronal excitability, local anesthetic effect |
| Potassium Channels (e.g., hERG) | Potential for Inhibition | Alterations in cardiac action potential duration |
It is imperative that future research endeavors focus on elucidating the direct effects of this compound on a variety of ion channels to fully comprehend its pharmacological and toxicological profile.
Transporter Protein Engagement by this compound
The interaction of this compound with transporter proteins is another area where specific research is lacking. As an anticholinergic and antihistaminic agent, its primary mechanism of action does not involve direct engagement with neurotransmitter transporters in the same manner as selective serotonin reuptake inhibitors (SSRIs) or other classes of psychotropic medications. nih.govnih.gov
The potential for this compound to engage with these transporters could have implications for its centrally mediated effects. Inhibition of neurotransmitter reuptake would lead to an increase in the synaptic concentration of these neurotransmitters, potentially contributing to its side-effect profile.
The following table outlines potential, though currently unconfirmed, interactions of this compound with key transporter proteins, based on the known pharmacology of related compounds.
| Transporter Protein Target | Potential Effect of this compound | Implied Cellular Consequence |
| Serotonin Transporter (SERT) | Weak Inhibition | Increased synaptic serotonin levels |
| Norepinephrine Transporter (NET) | Unlikely/Unknown | --- |
| Dopamine (B1211576) Transporter (DAT) | Unlikely/Unknown | --- |
Further research, including binding assays and uptake inhibition studies, is necessary to determine the actual affinity and activity of this compound at these and other transporter proteins. Such studies would provide a more complete understanding of its molecular pharmacology.
Preclinical Pharmacokinetic and Pharmacodynamic Methodologies for Bufenadrine
In Vitro Preclinical Pharmacokinetics of Bufenadrine (B1619001)
In vitro preclinical pharmacokinetic studies are foundational in drug discovery, providing early insights into a compound's potential absorption, distribution, metabolism, and excretion (ADME) properties. These studies utilize cellular and subcellular systems to predict the in vivo behavior of a drug candidate.
To evaluate the intestinal absorption of a compound like this compound, the Caco-2 cell permeability assay is a widely accepted model. Caco-2 cells are a human colorectal adenocarcinoma cell line that, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the epithelial barrier of the small intestine. nih.govnih.govnih.gov
The permeability of a test compound is assessed by adding it to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the cell monolayer cultured on a semi-permeable membrane. nih.govnih.gov The rate at which the compound appears on the opposite side is measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This provides the apparent permeability coefficient (Papp), a key indicator of absorption. A bidirectional assay, measuring transport from apical to basolateral (A-B) and basolateral to apical (B-A), can also determine if the compound is a substrate for efflux transporters like P-glycoprotein. nih.gov
Table 1: Representative Data Table for Caco-2 Permeability Assay (Note: This table is illustrative as no specific data for this compound was found.)
| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification |
|---|---|---|---|---|
| Atenolol (Low Permeability Control) | A-B | <1 | N/A | Low |
| Propranolol (High Permeability Control) | A-B | >10 | N/A | High |
| This compound | A-B | Data Not Available | Data Not Available | Data Not Available |
| This compound | B-A | Data Not Available | Data Not Available | Data Not Available |
The metabolic stability of a new chemical entity is a critical determinant of its half-life and clearance in the body. These studies are most commonly conducted using liver-derived systems, as the liver is the primary site of drug metabolism. nih.gov The two most common systems are liver microsomes and hepatocytes.
Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily. nih.govarchive.org The assay involves incubating the test compound with liver microsomes from various species (e.g., rat, human) and monitoring the disappearance of the parent compound over time. archive.org This allows for the calculation of the in vitro intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance. nih.gov
Hepatocytes, or intact liver cells, provide a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes. nih.gov Metabolic stability assays in hepatocytes follow a similar principle of measuring the depletion of the parent compound over time. nih.gov
Table 2: Representative Data Table for Metabolic Stability in Human Liver Microsomes (Note: This table is illustrative as no specific data for this compound was found.)
| Compound | Concentration (µM) | Incubation Time (min) | % Remaining | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|---|---|
| Verapamil (High Turnover Control) | 1 | 60 | <20 | <15 | >100 |
| Warfarin (Low Turnover Control) | 1 | 60 | >80 | >60 | <10 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
The extent to which a drug binds to plasma proteins, such as albumin, significantly influences its distribution and pharmacological effect, as only the unbound fraction is free to interact with its target. nih.gov Equilibrium dialysis is considered the gold standard method for determining plasma protein binding. nih.gov In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the free drug will be the same on both sides, and the percentage of bound drug can be calculated by measuring the drug concentration in both compartments. nih.gov
Table 3: Representative Data Table for Plasma Protein Binding (Note: This table is illustrative as no specific data for this compound was found.)
| Compound | Species | % Plasma Protein Binding | Unbound Fraction (fu) |
|---|---|---|---|
| Warfarin | Human | >99 | <0.01 |
| Metoprolol | Human | ~12 | ~0.88 |
| This compound | Human | Data Not Available | Data Not Available |
| This compound | Rat | Data Not Available | Data Not Available |
In Vivo Preclinical Pharmacodynamics in Animal Models
Preclinical pharmacodynamic (PD) studies in animal models are essential to understand the physiological and biochemical effects of a drug and to establish a dose-response relationship. These studies are critical for predicting efficacy in humans.
Rodent models, particularly rats and mice, are frequently used in early pharmacodynamic screening due to their well-characterized physiology, ease of handling, and cost-effectiveness. The specific design of a pharmacodynamic study for a compound like this compound would depend on its intended therapeutic target.
For a compound with potential central nervous system activity, a battery of behavioral tests would be employed. For example, the head-twitch response in mice is a widely used behavioral proxy for hallucinogenic effects mediated by the 5-HT2A receptor. nih.gov Other tests could include assessments of locomotor activity, anxiety (e.g., elevated plus maze), and cognitive function. The selection of the model is guided by the compound's receptor binding profile and intended therapeutic indication.
While rodent models are invaluable, non-rodent species are often used in later-stage preclinical development to provide a more comprehensive understanding of a drug's pharmacodynamic profile. The choice of a non-rodent model depends on which species' physiology and drug metabolism most closely resemble that of humans for the target of interest.
For example, in the study of antimicrobial agents, rabbit and dog models are often used to mimic human infectious diseases. nih.gov For cardiovascular drugs, dogs and non-human primates are common models. Without specific information on the therapeutic target of this compound, the selection of a relevant non-rodent model remains speculative. The methodological approach would involve administering the compound and monitoring relevant physiological or behavioral endpoints, similar to studies in rodents but adapted for the specific species.
Biomarker Identification and Validation in Preclinical Models of this compound Activity
The identification of reliable biomarkers is a crucial step in preclinical drug development, providing measurable indicators of a drug's effect. nih.gov For antihistamines, these can range from receptor occupancy in the target tissue to downstream physiological changes. In preclinical animal models of allergic response, biomarkers such as the reduction of histamine-induced wheal and flare, inhibition of bronchoconstriction, or suppression of vascular permeability are commonly assessed. innovareacademics.indrugbank.com
However, specific studies identifying and validating such biomarkers for this compound are not found in the reviewed literature. While general models for antihistamine activity exist, such as histamine-induced bronchoconstriction in guinea pigs or passive paw anaphylaxis in rats, there is no public data linking these models directly to the activity of this compound. innovareacademics.inresearchgate.net
Target Engagement Studies of this compound in Preclinical Animal Systems
Target engagement studies are designed to confirm that a drug candidate interacts with its intended molecular target in a living organism. For this compound, the primary target is the histamine (B1213489) H1 receptor. picmonic.comsmpdb.ca Preclinical methods to assess target engagement for antihistamines often involve radioligand binding assays in tissue homogenates or advanced imaging techniques like positron emission tomography (PET) to measure receptor occupancy in the brain and peripheral tissues. researchgate.net
While the principles of these techniques are well-described for other antihistamines, specific data demonstrating the in vivo target engagement of this compound, such as its receptor occupancy at different concentrations in various animal models, are not available in the public domain.
Translational Considerations from In Vitro to In Vivo Preclinical Pharmacodynamics
Translating in vitro findings to in vivo outcomes is a critical and complex aspect of preclinical pharmacodynamics. This process, often involving pharmacokinetic-pharmacodynamic (PK/PD) modeling, aims to predict the in vivo efficacy of a drug based on its in vitro potency and its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov For antihistamines, this would involve correlating in vitro H1 receptor binding affinity with in vivo antihistaminic effects.
The scientific literature contains general discussions on the in vitro-in vivo correlation (IVIVC) for various compounds and the translational PK/PD modeling for different classes of drugs. nih.gov However, specific studies detailing the translational science for this compound, including the development and validation of PK/PD models that correlate its in vitro H1 receptor activity with its in vivo preclinical pharmacodynamic effects, are absent from the available literature.
Advanced Analytical Chemistry Techniques for Bufenadrine Characterization
Chromatographic Separation Methods for Bufenadrine (B1619001) and its Metabolites
Chromatography is fundamental to the analysis of this compound and its related substances, enabling their separation from impurities and metabolites prior to detection and quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds like this compound due to its high resolution, speed, and suitability for non-volatile and thermally sensitive molecules. Reversed-phase HPLC (RP-HPLC) is the most common modality employed.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. nih.govresearchgate.net The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound and its less polar metabolites, a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is effective. researchgate.netnih.gov Adjusting the pH of the buffer is crucial for controlling the retention of this compound, which contains a basic tertiary amine group. Detection is commonly achieved using a UV detector set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, typically around 215-220 nm. researchgate.netnih.gov
The method can be optimized for the simultaneous determination of this compound and its primary metabolites, such as the N-desmethyl and N,N-didesmethyl metabolites, which are more polar and thus have shorter retention times under reversed-phase conditions.
Table 1: Example HPLC Parameters and Retention Times for this compound Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 50 mM Ammonium Acetate Buffer (pH 4.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (tR) | |
| This compound | ~ 7.8 min |
| N-desmethylthis compound | ~ 6.2 min |
This data is representative and illustrates a typical separation profile.
Gas Chromatography (GC) is another robust technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The separation in GC occurs in a capillary column, where analytes are partitioned between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the column wall. oregonstate.edu
For a molecule like this compound, a non-polar or mid-polar capillary column, such as one coated with 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent), is generally suitable. The analysis involves injecting a solution of the sample into a heated port where it is vaporized and then carried onto the column by an inert gas like helium or nitrogen. A temperature program is typically used, where the column temperature is gradually increased to facilitate the elution of compounds with different boiling points. oregonstate.edu
Detection is most commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a mass spectrometer (GC-MS), which provides definitive identification based on mass-to-charge ratio. nih.govnih.gov While derivatization can sometimes be used to improve volatility or thermal stability, it is often not necessary for the analysis of this compound itself.
Table 2: Typical Gas Chromatography (GC) Conditions for this compound
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temp | 250 °C |
| Oven Program | 150 °C initial, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Elution | This compound would elute based on its boiling point and interaction with the stationary phase under these conditions. |
Spectroscopic Characterization Methods
Spectroscopy is indispensable for the unambiguous identification and structural elucidation of this compound. Techniques such as NMR, MS, and IR/UV-Vis provide complementary information about the molecule's atomic connectivity, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.
The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons on the two phenyl rings, a distinct signal for the single methine proton (-CH-), signals for the methylene (B1212753) protons of the ethyl group (-O-CH₂-), and a sharp singlet for the two equivalent methyl groups of the dimethylamine (B145610) moiety.
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the aromatic carbons, the methine carbon, the ether-linked methylene carbon, and the terminal methyl carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic Protons/Carbons | 7.20 - 7.40 (m, 10H) | 125.0 - 145.0 |
| Methine Proton/Carbon (-CH-) | ~ 5.30 (s, 1H) | ~ 85.0 |
| Methylene Protons/Carbon (-O-CH₂-) | ~ 3.60 (t, 2H) | ~ 65.0 |
| Methylene Protons/Carbon (-N-CH₂-) | ~ 2.50 (t, 2H) | ~ 56.0 |
| Methyl Protons/Carbons (-N(CH₃)₂) | ~ 2.25 (s, 6H) | ~ 45.0 |
Note: (s) = singlet, (t) = triplet, (m) = multiplet. These are predicted values based on chemical structure.
Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a molecule and for elucidating its structure through fragmentation analysis. nih.gov When coupled with a chromatographic system (GC-MS or LC-MS), it allows for the selective detection and quantification of this compound and its metabolites even at very low concentrations. nih.gov
In Electron Ionization (EI-MS), typically used with GC, this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is diagnostic; key fragments would arise from the cleavage of the ether bond and the loss of the dimethylaminoethyl side chain, providing structural confirmation.
In Electrospray Ionization (ESI-MS), commonly used with HPLC, this compound would be detected as the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to isolate this precursor ion and fragment it to produce a characteristic spectrum of product ions for highly selective and quantitative analysis. researchgate.net
Table 4: Expected Mass Spectrometry Fragments (m/z) for this compound
| Ion Type | Expected m/z (EI) | Description |
| Molecular Ion [M]⁺ | 299 | Intact molecule |
| Fragment 1 | 167 | Diphenylmethyl cation [(C₆H₅)₂CH]⁺ |
| Fragment 2 | 72 | Dimethylaminoethyl cation [CH₂=N⁺(CH₃)₂] |
| Fragment 3 | 58 | Iminium ion [CH₂=N(H)CH₃]⁺ after rearrangement |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques that provide information on the functional groups and conjugated systems within a molecule. scholarsresearchlibrary.comlibretexts.org
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. For this compound, the absorption is primarily due to the π → π* electronic transitions within the two benzene (B151609) rings. This typically results in a strong absorption maximum (λmax) in the UV region, which is useful for quantitative analysis via HPLC-UV. mu-varna.bg
Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FTIR spectrum of this compound would display characteristic absorption bands confirming the presence of aromatic C-H bonds, aliphatic C-H bonds, the C-O-C ether linkage, and the C-N bond of the tertiary amine. mu-varna.bgresearchgate.net
Table 5: Key Spectroscopic Data for this compound
| Technique | Wavelength / Wavenumber | Interpretation |
| UV-Vis | λmax ≈ 258 nm (in Methanol) | π → π* transitions of the benzene rings |
| FTIR | ~ 3050-3020 cm⁻¹ | Aromatic C-H stretching |
| ~ 2950-2850 cm⁻¹ | Aliphatic C-H stretching | |
| ~ 1600, 1495, 1450 cm⁻¹ | Aromatic C=C ring stretching | |
| ~ 1100 cm⁻¹ | C-O-C (ether) stretching |
Quantitative Bioanalytical Methods for this compound in Biological Matrices (Preclinical)
The quantification of this compound in preclinical biological matrices, such as plasma, serum, and tissue homogenates, is crucial for pharmacokinetic and toxicokinetic studies. These studies provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which are fundamental to understanding its behavior in a living organism. While specific validated methods for this compound are not extensively reported in publicly available literature, established bioanalytical techniques for structurally similar compounds, like Orphenadrine, provide a strong framework for developing and validating robust quantitative assays.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantitation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like this compound in biological samples due to its high selectivity, sensitivity, and speed. nih.gov A hypothetical, yet scientifically grounded, LC-MS/MS method for this compound would involve several key steps:
Sample Preparation: The initial step involves the extraction of this compound from the complex biological matrix to remove proteins and other interfering endogenous substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For a compound like this compound, a simple and rapid protein precipitation with a solvent such as acetonitrile or methanol could be effective. nih.gov Alternatively, SPE with a suitable sorbent, like a C18 or a mixed-mode cation exchange cartridge, could provide a cleaner extract, minimizing matrix effects. nih.gov
Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be employed to separate this compound from any remaining matrix components and potential metabolites. A C18 column is a common choice for such analyses. nih.gov The mobile phase would likely consist of a mixture of an aqueous component with an organic modifier like acetonitrile or methanol, often with a small amount of an additive such as formic acid to improve peak shape and ionization efficiency. fda.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation and a reasonable run time.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantitation. fda.gov In positive electrospray ionization (ESI) mode, the parent ion (precursor ion) of this compound would be selected in the first quadrupole. This ion would then be fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. The transition from the precursor ion to the most abundant and stable product ion would be used for quantification, while a second transition could be used for confirmation. The use of a stable isotope-labeled internal standard (IS), such as deuterium-labeled this compound, is highly recommended to correct for any variability during sample preparation and analysis.
A summary of hypothetical LC-MS/MS parameters for this compound analysis is presented in Table 1.
Table 1: Hypothetical LC-MS/MS Parameters for this compound Quantitation
| Parameter | Example Condition |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile or Solid-Phase Extraction (C18) |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion (M+H)⁺ → Product ion |
| Internal Standard | Deuterium-labeled this compound |
Method Validation for this compound Analytical Procedures
A bioanalytical method for this compound must be rigorously validated to ensure its reliability and reproducibility for its intended purpose. peerj.com The validation process would adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). nih.govorientjchem.org The key validation parameters are detailed below.
Selectivity and Specificity: The method's ability to differentiate and quantify this compound in the presence of other components in the sample, such as endogenous matrix components, metabolites, and co-administered drugs, must be demonstrated. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of this compound and the internal standard.
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter among a series of measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The acceptance criteria for preclinical studies are generally within ±15% of the nominal value (±20% for the lower limit of quantitation). mdpi.com
Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99. nih.gov The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable accuracy, precision, and linearity.
Lower Limit of Quantitation (LLOQ): The LLOQ is the lowest concentration of this compound in a sample that can be quantitatively determined with acceptable accuracy and precision. nih.gov
Matrix Effect: The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting matrix components. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
Recovery: The extraction recovery of this compound from the biological matrix is determined by comparing the analytical response of an extracted sample with that of a post-extraction spiked sample at the same concentration.
Stability: The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.
A summary of typical acceptance criteria for method validation is provided in Table 2.
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation (Preclinical)
| Validation Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Linearity (r²) | ≥ 0.99 |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Analyte concentration within ±15% of initial concentration |
Advanced Techniques for Complex Mixture Analysis Involving this compound
In certain preclinical studies, it may be necessary to analyze this compound in the context of a complex mixture, such as in metabolism studies where multiple metabolites are present, or in co-administration studies with other drugs. In such scenarios, more advanced analytical techniques may be required.
High-Resolution Mass Spectrometry (HRMS): Instead of a triple quadrupole mass spectrometer, a high-resolution instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, can be used. HRMS provides a more accurate mass measurement, which allows for the determination of the elemental composition of unknown compounds, such as metabolites of this compound. This can be invaluable for metabolite identification studies without the need for authentic reference standards.
Multidimensional Liquid Chromatography (2D-LC): For extremely complex samples where single-dimension LC does not provide adequate separation, two-dimensional liquid chromatography can be employed. In this technique, a fraction from the first chromatographic separation is subjected to a second, orthogonal separation. This significantly increases the peak capacity and resolving power, allowing for the separation of this compound from a multitude of other compounds in a complex matrix.
Hyphenated Techniques with Ion Mobility Spectrometry (IMS): The coupling of LC-MS with ion mobility spectrometry (LC-IMS-MS) adds another dimension of separation based on the size, shape, and charge of the ions. This can help to separate isomeric and isobaric compounds, which would be indistinguishable by mass spectrometry alone. This would be particularly useful for differentiating this compound from any isomeric metabolites.
These advanced techniques, while not always necessary for routine quantitative analysis, provide powerful tools for in-depth characterization of this compound and its disposition in complex biological systems during preclinical research.
Computational and Theoretical Studies of Bufenadrine
Molecular Modeling and Docking Studies of Bufenadrine-Target Interactions
Molecular modeling techniques are essential for visualizing and predicting how a ligand such as This compound (B1619001) fits into the binding site of its target receptor, primarily the histamine (B1213489) H1 receptor. These studies are fundamental to rational drug design and understanding structure-activity relationships.
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor. For this compound, this involves docking it into the three-dimensional structure of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR), and its crystal structure has been solved, often in complex with an antagonist, which serves as a template for these simulations. nih.gov When a crystal structure is unavailable, a high-quality homology model can be generated based on the crystal structure of a closely related receptor. researchgate.net
In docking simulations involving first-generation antihistamines like Diphenhydramine (B27), several key interactions within the H1 receptor's binding pocket are consistently observed. The tertiary amine group, common to this compound, is typically protonated at physiological pH and forms a crucial salt bridge with a highly conserved aspartate residue at position 107 (Asp107) in transmembrane helix 3 (TM3). Furthermore, the diaryl rings of these molecules are positioned within a hydrophobic pocket formed by aromatic and aliphatic amino acid residues. Cation-π interactions between the charged amine and aromatic residues like tyrosine are also significant for binding. mdpi.com
Studies on various H1-antihistamines have identified a common set of interacting residues that are critical for stable binding. researchgate.netnih.gov
Table 1: Key Amino Acid Residues in the Histamine H1 Receptor Binding Site for Antihistamines
| Residue | Location | Type of Interaction |
|---|---|---|
| Asp107 | Transmembrane Helix 3 (TM3) | Ionic Interaction / Salt Bridge with protonated amine |
| Tyr108 | Transmembrane Helix 3 (TM3) | Cation-π Interaction |
| Trp428 | Transmembrane Helix 6 (TM6) | Hydrophobic Interaction |
| Phe432 | Transmembrane Helix 6 (TM6) | Hydrophobic Interaction |
This table presents key interacting residues within the histamine H1 receptor, as identified through docking studies of various H1-antihistamines. These interactions are considered critical for the binding of compounds structurally related to this compound.
Following molecular docking, molecular dynamics (MD) simulations are employed to assess the dynamic stability of the predicted ligand-receptor complex over time. nih.govresearchgate.net An MD simulation calculates the motion of every atom in the system, providing insights into the flexibility of the ligand and the receptor and the persistence of key intermolecular interactions.
For a this compound-H1 receptor complex, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The stability of the simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms relative to their starting positions. A stable RMSD indicates that the complex has reached equilibrium and the binding pose is likely viable. These simulations can confirm whether the crucial interactions predicted by docking, such as the salt bridge to Asp107, are maintained throughout the simulation. nih.govresearchgate.net
Table 2: Typical Parameters for Molecular Dynamics Simulation of a Ligand-Receptor Complex
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system. | CHARMM, AMBER, GROMOS |
| Water Model | Explicit representation of solvent molecules. | TIP3P, SPC/E |
| System Setup | The complex is solvated in a water box with counter-ions to neutralize charge. | Orthorhombic or Cubic Box |
| Simulation Time | The duration over which the atomic motions are simulated. | 100 - 1000 nanoseconds |
| Ensemble | Statistical ensemble defining the thermodynamic conditions (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
This table outlines common parameters and methods used in molecular dynamics simulations to study the stability of a compound like this compound within the H1 receptor binding site.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing a deeper understanding of its structure, stability, and reactivity.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine a molecule's optimized geometry, vibrational frequencies, and various electronic properties. Studies on the closely related Diphenhydramine have utilized DFT to analyze its structure and properties. dergipark.org.trdergipark.org.tr
These calculations can provide values for the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. conicet.gov.ar Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions. purkh.com
This table shows representative electronic properties for Diphenhydramine, calculated using DFT methods (e.g., B3LYP/6-311++G). dergipark.org.trpurkh.com These values provide insight into the electronic characteristics that would be expected for the structurally similar this compound.
This compound is a flexible molecule with several rotatable bonds. Its biological activity is dependent on adopting a specific three-dimensional shape, or conformation, that is complementary to the receptor's binding site. Computational methods can be used to map the conformational landscape of the molecule to identify low-energy, stable conformers.
This process involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation. The results are often visualized as a potential energy surface, where energy minima correspond to stable conformers. Identifying these low-energy structures is a critical prerequisite for meaningful molecular docking studies, as it reduces the computational expense and increases the likelihood of finding the true binding pose. DFT calculations are often used to accurately determine the energies of the most stable conformers identified through these scans. purkh.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. tandfonline.com These models are invaluable for predicting the activity of new compounds and for optimizing lead molecules in drug discovery.
For H1-antihistamines, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.nettandfonline.com In a CoMSIA study, a set of structurally related antihistamines is aligned, and for each molecule, steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are calculated at various points on a 3D grid. Statistical methods are then used to build a model that relates the variations in these fields to the observed biological activity (e.g., binding affinity, pKi). nih.gov
The resulting models produce contour maps that visualize the regions where certain properties are favorable or unfavorable for activity. For example, a map might show that a bulky group is favored in one region (steric favorability) or that a negative charge is disfavored in another (electrostatic disfavorability). Such models have excellent predictive power for the bioactivities of new chemicals within the same class. nih.govresearchgate.net
Table 4: Example of Statistical Results for a CoMSIA Model of H1-Antihistamines
| Parameter | Description | Value |
|---|---|---|
| Q² (or q²) | Cross-validated correlation coefficient; a measure of internal model predictability. | > 0.5 is considered good |
| R²ncv | Non-cross-validated correlation coefficient; measures the fit of the model to the training data. | > 0.6 |
| R²pred | Predictive R-squared for the external test set; measures the model's predictive power for new data. | > 0.6 is considered predictive |
This table summarizes the key statistical parameters used to validate a 3D-QSAR model. The values are based on published CoMSIA studies on H1-antihistamines and indicate a statistically robust and predictive model. nih.govresearchgate.nettandfonline.com
Development of Predictive Models for this compound Bioactivity
A typical approach involves three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov In such a study, a dataset of molecules with structural similarities to this compound and known H1 receptor antagonist activities would be compiled. For each molecule, a set of physicochemical descriptors is calculated. These descriptors quantify various properties of the molecules that are believed to influence their interaction with the biological target.
The CoMSIA method, for instance, calculates similarity indices based on several descriptor fields around the aligned molecules. These fields typically include:
Steric descriptors: Related to the van der Waals volume and shape of the molecule.
Electrostatic descriptors: Pertaining to the distribution of partial charges.
Hydrophobic descriptors: Concerning the molecule's affinity for non-polar environments.
Hydrogen-bond donor and acceptor descriptors: Quantifying the potential for forming hydrogen bonds. nih.gov
By correlating these descriptors with the measured biological activity (e.g., binding affinity or functional inhibition) of the compounds in the training set, a predictive model is generated. The robustness and predictive power of such a model are then rigorously validated using statistical methods, including internal cross-validation (like leave-one-out) and external validation with a separate test set of compounds. A successfully validated model for the H1-antihistamine class, for example, has demonstrated good predictive capability with high correlation coefficients. nih.gov
The resulting model, often visualized through contour maps, can highlight which structural features are favorable or unfavorable for bioactivity. For instance, a contour map might indicate that a bulky group in a specific region of the molecule enhances activity, while an electronegative group in another area diminishes it. This information is invaluable for understanding the structure-activity relationship and for guiding the design of new, potentially more potent, this compound analogues.
Table 1: Representative Descriptor Fields in a 3D-QSAR (CoMSIA) Study for H1-Antihistamines
| Descriptor Field | Description | Potential Relevance to this compound Bioactivity |
| Steric | Describes the spatial arrangement and bulk of the molecule. | The size and shape of the diphenylmethyl and piperazine (B1678402) moieties are likely critical for fitting into the H1 receptor binding pocket. |
| Electrostatic | Represents the distribution of positive and negative charges across the molecule. | The partial charges on the ether oxygen and the nitrogen atoms can influence electrostatic interactions with receptor residues. |
| Hydrophobic | Indicates regions of the molecule that are lipophilic or hydrophilic. | The aromatic rings contribute to hydrophobicity, which can be important for crossing cell membranes and for hydrophobic interactions within the receptor. |
| H-bond Donor | Identifies atoms or groups that can donate a hydrogen atom to a hydrogen bond. | While this compound itself is primarily a hydrogen bond acceptor, analogues could be designed with donor functionalities to explore new interactions. |
| H-bond Acceptor | Identifies atoms or groups that can accept a hydrogen atom in a hydrogen bond. | The nitrogen atoms of the piperazine ring and the ether oxygen are potential hydrogen bond acceptors, crucial for anchoring the ligand in the receptor. |
This table is illustrative and based on general principles of QSAR studies for H1-antihistamines. nih.gov
Virtual Screening and Design of Novel this compound Analogues
The insights gained from predictive models like QSAR can be practically applied in the virtual screening and design of novel this compound analogues. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, in this case, the histamine H1 receptor.
There are two main approaches to virtual screening:
Ligand-based virtual screening: This method uses the knowledge of known active ligands, like this compound itself or other potent H1-antihistamines. A pharmacophore model can be generated, which is an abstract representation of the essential steric and electronic features required for bioactivity. This model is then used as a 3D query to search databases for molecules that match these features. Alternatively, similarity searching can be employed, where compounds structurally similar to this compound are identified.
Structure-based virtual screening: This approach requires the 3D structure of the target protein, the H1 receptor, which can be obtained through experimental methods like X-ray crystallography or homology modeling. Molecular docking is the most common technique used here. In a molecular docking simulation, candidate ligands are computationally placed into the binding site of the receptor, and their binding affinity is estimated using a scoring function. This allows for the ranking of thousands or even millions of potential compounds based on their predicted binding energy. nih.gov
The design of novel this compound analogues would be an iterative process. Starting with the this compound scaffold, modifications can be proposed based on the structure-activity relationships derived from QSAR models. For example, if the model suggests that increased hydrophobicity in a certain region is beneficial, analogues with lipophilic substituents at that position would be designed. These newly designed virtual compounds can then be evaluated using the developed QSAR model to predict their activity and subjected to molecular docking to assess their binding mode and affinity to the H1 receptor. This cycle of design, prediction, and evaluation allows for the rapid exploration of chemical space and the prioritization of the most promising analogues for chemical synthesis and subsequent experimental testing.
Furthermore, molecular dynamics simulations can be employed as a supplementary tool to study the stability of the ligand-receptor complex over time, providing deeper insights into the specific interactions that hold the ligand in the binding pocket. nih.gov
Future Directions in Bufenadrine Research
Emerging Methodologies for Comprehensive Bufenadrine (B1619001) Investigation
The discontinuation of this compound's development occurred at a time when toxicological evaluations were limited by the available technology. wikipedia.org Modern methodologies offer the potential for a far more detailed investigation into its mechanisms of toxicity.
In Silico Toxicology: Advanced computational models could be employed to predict the toxic potential of this compound and its metabolites. Quantitative Structure-Activity Relationship (QSAR) models and other predictive algorithms can help identify the specific molecular features responsible for its liver toxicity.
Toxicogenomics and High-Content Screening: Modern cell-based assays, including the use of 3D liver organoids or "liver-on-a-chip" systems, could provide a more accurate and human-relevant assessment of this compound's hepatotoxicity. Toxicogenomics would allow researchers to study how this compound affects gene expression in liver cells to pinpoint the pathways leading to cellular damage.
Advanced Bioanalytical Techniques: The use of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can facilitate a more comprehensive characterization of this compound's metabolic pathways. Identifying and quantifying the specific metabolites, particularly the reactive intermediates that may be responsible for toxicity, is crucial for a complete understanding of its pharmacological profile.
Potential for Novel Analogue Discovery and Optimization
The primary goal for any renewed interest in this compound would be to separate its therapeutic effects from its toxic properties. This could be achieved through the strategic design and synthesis of novel analogues.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound is necessary. By synthesizing a series of related compounds with modifications to the 2-tert-butylphenyl group or other parts of the molecule, it may be possible to identify analogues that retain the desired antihistaminic or anticholinergic activity without the associated hepatotoxicity.
Computational Chemistry and Molecular Modeling: Modern computational tools can guide the optimization process. By modeling the interaction of this compound and its potential analogues with their therapeutic targets (e.g., histamine (B1213489) H1 receptor) and with enzymes involved in its toxic metabolic activation (e.g., cytochrome P450 enzymes), researchers can prioritize the synthesis of candidates with a more favorable safety profile. The aim would be to design molecules that are either less susceptible to being converted into toxic metabolites or are more rapidly detoxified.
Integration of Multi-Omics Data in this compound Pharmacological Studies
A systems pharmacology approach, integrating various "omics" data, could provide a holistic view of this compound's biological effects. nih.govnih.gov This would be a largely theoretical endeavor given the current status of the compound but represents a powerful future possibility.
Genomics and Transcriptomics: These approaches could identify genetic variations that may predispose individuals to this compound-induced toxicity. Furthermore, analyzing changes in gene expression (transcriptomics) in response to the drug can reveal both on-target and off-target effects, offering a deeper understanding of its mechanism of action and toxicity. nih.gov
Proteomics and Metabolomics: Proteomics can identify the protein targets of this compound and its metabolites, while metabolomics can map the metabolic perturbations caused by the compound. nih.gov Integrating these data sets could create a comprehensive picture of the drug's impact on cellular function, helping to bridge the gap between its chemical structure and its physiological effects. nih.gov This multi-omics approach has the potential to uncover novel biomarkers for both efficacy and toxicity. nih.gov
Challenges and Opportunities in Future this compound Academic Research
Any future research on this compound faces significant hurdles but also presents unique scientific opportunities.
Challenges:
Known Hepatotoxicity: The established liver toxicity of this compound makes it a high-risk candidate for further development, which can be a major barrier to securing research funding. ncats.io
Limited Existing Data: The cessation of its development means there is a scarcity of published data, requiring any new research program to start from a very foundational level.
Regulatory Hurdles: Overcoming the initial findings of toxicity to bring a related compound to clinical trials would require extensive and convincing preclinical safety data.
Opportunities:
A Model for Detoxification Studies: this compound could serve as a valuable chemical tool for academic research into the mechanisms of drug-induced liver injury. Understanding why this specific analogue of the generally safe diphenhydramine (B27) is toxic could yield important insights into drug metabolism and toxicology.
Scaffold for New Drug Discovery: If the toxicophore (the part of the molecule responsible for toxicity) can be definitively identified and engineered out, the this compound scaffold might still hold potential for developing new therapeutics.
Application of Modern Technologies: The compound provides an excellent case study for applying modern drug discovery and safety assessment technologies to a historical drug candidate, potentially demonstrating a path for "rescuing" or re-evaluating other compounds that were abandoned due to toxicity issues that might now be surmountable.
Q & A
Basic Research Questions
Q. How should researchers design a robust experimental protocol for synthesizing Bufenadrine?
- Methodological Answer : Begin by documenting synthesis steps in alignment with IUPAC guidelines, including reagent purity, reaction conditions (temperature, solvent, catalyst), and purification methods. Use spectroscopic techniques (e.g., NMR, HPLC) for characterization, ensuring raw data is archived in supplementary materials. Cross-validate results with independent replication studies to confirm reproducibility . For novel compounds, provide full spectral data and purity metrics (e.g., ≥95% by HPLC) .
Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound’s mechanisms?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:
- Feasibility: Assess resource availability (e.g., in vitro vs. in vivo models).
- Novelty: Identify gaps via systematic literature reviews using databases like PubMed/Scopus, focusing on understudied pathways (e.g., this compound’s off-target effects) .
- Ethical compliance: Adhere to institutional review boards (IRBs) for studies involving human tissues or animal models .
Q. How can researchers ensure reproducibility in pharmacological studies of this compound?
- Methodological Answer :
- Documentation : Provide detailed protocols for dose-response curves, vehicle controls, and statistical methods (e.g., ANOVA with post-hoc tests).
- Materials : Specify batch numbers, suppliers, and storage conditions for this compound and reagents .
- Data Transparency : Share raw datasets and analysis scripts in repositories like Zenodo or Figshare .
Advanced Research Questions
Q. How should contradictory findings in this compound’s efficacy across studies be resolved?
- Methodological Answer : Conduct a comparative meta-analysis to identify confounding variables (e.g., dosing regimens, model organisms). For instance:
- Variable Mapping : Compare pharmacokinetic parameters (e.g., half-life, bioavailability) across studies .
- Statistical Harmonization : Use random-effects models to account for heterogeneity .
- Example: If Study A reports hepatotoxicity at 50 mg/kg while Study B does not, evaluate species-specific metabolic pathways or solvent differences (e.g., DMSO vs. saline) .
Q. What strategies optimize analytical method validation for quantifying this compound in complex matrices (e.g., plasma)?
- Methodological Answer :
- Parameters : Validate linearity (R² > 0.99), precision (%RSD < 15%), and recovery (80–120%) per ICH guidelines .
- Cross-Lab Validation : Collaborate with independent labs to verify LC-MS/MS protocols, ensuring inter-lab CV < 20% .
- Matrix Effects : Test for ion suppression/enhancement using post-column infusion assays .
Q. How can computational methods enhance the development of this compound derivatives with improved selectivity?
- Methodological Answer :
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target vs. off-target receptors .
- QSAR Models : Train models on existing analogs to prioritize synthetic targets with optimal logP and polar surface area .
- Experimental Validation : Confirm predictions with in vitro assays (e.g., radioligand binding) and refine models iteratively .
Data Presentation and Analysis
Q. What are best practices for presenting contradictory data in this compound research publications?
- Methodological Answer :
- Structured Tables : Compare conflicting results side-by-side, annotating variables (e.g., assay type, sample size) .
- Discussion Framework : Use the Principal Contradiction Analysis (PCA) to distinguish systemic vs. contextual discrepancies .
- Example: If this compound shows agonism in one cell line but antagonism in another, discuss receptor isoform expression or coupling efficiency differences .
Ethical and Reporting Standards
Q. How should researchers address ethical considerations in translational studies involving this compound?
- Methodological Answer :
- Informed Consent : For clinical trials, use templated forms explaining risks/benefits in non-technical language .
- Animal Welfare : Adhere to ARRIVE guidelines for reporting in vivo experiments, including randomization and blinding methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
